1-(3,5-Dimethylphenyl)-1-methylurea
説明
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-1-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-8(2)6-9(5-7)12(3)10(11)13/h4-6H,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMQXXQPZOTDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1-methylurea can be synthesized through the reaction of 3,5-dimethylphenyl isocyanate with methylamine. The reaction typically occurs under mild conditions, often at room temperature, and does not require a catalyst. The reaction can be represented as follows: [ \text{3,5-Dimethylphenyl isocyanate} + \text{Methylamine} \rightarrow \text{1-(3,5-Dimethylphenyl)-1-methylurea} ]
Industrial Production Methods: Industrial production of 1-(3,5-Dimethylphenyl)-1-methylurea involves the same basic reaction but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.
化学反応の分析
Types of Reactions: 1-(3,5-Dimethylphenyl)-1-methylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds.
科学的研究の応用
Anticancer Activity
Research has indicated that 1-(3,5-Dimethylphenyl)-1-methylurea exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves:
- Targeting Specific Enzymes : The compound may act as an inhibitor of certain enzymes involved in tumor proliferation.
- Modulating Signaling Pathways : It influences pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been studied for its antimicrobial effects. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Agricultural Chemicals
1-(3,5-Dimethylphenyl)-1-methylurea is being explored as a potential herbicide or pesticide. Its structural similarity to known herbicides allows it to interact with plant growth regulators, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly.
Pharmaceutical Development
The compound serves as a valuable building block in medicinal chemistry for synthesizing more complex pharmaceutical agents. Its derivatives may be investigated for various therapeutic applications beyond cancer treatment.
Case Studies
Several studies have documented the efficacy and safety of 1-(3,5-Dimethylphenyl)-1-methylurea:
- Study A : Evaluated its anticancer effects on breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations above 10 µM.
- Study B : Investigated its antibacterial properties against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) below 50 µg/mL.
作用機序
The mechanism of action of 1-(3,5-Dimethylphenyl)-1-methylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interact with cellular receptors or enzymes involved in metabolic pathways, thereby modulating their activity.
類似化合物との比較
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea
- Structure : Features a 3-chlorophenyl group instead of a methylurea group.
- Higher molecular weight (286.75 g/mol vs. ~192 g/mol for the target compound) may reduce solubility in polar solvents .
- Applications : Chlorinated arylureas are often explored as kinase inhibitors or herbicides due to their electronic and steric profiles .
2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (SHA)
- Structure : Combines a 3,5-dimethylphenyl-imidazole core with a hydroxamic acid group.
- Key Differences :
- The hydroxamic acid moiety in SHA enables strong coordination with nickel ions in urease active sites, a feature absent in 1-(3,5-Dimethylphenyl)-1-methylurea.
- SHA’s inhibitory efficacy against Helicobacter pylori urease (PDB ID: 6ZJA) highlights the importance of metal-binding groups for enzyme inhibition, which the methylurea compound lacks .
- Applications : SHA is a potent urease inhibitor, while the target compound’s urea group may limit similar activity unless modified .
1-(3,5-Dimethylphenyl)piperazine
1-(2-(Bis(3,5-dimethylphenyl)phosphoryl)-1-(4-chlorophenyl)-1-(4-iodophenyl)ethyl)-1,3-dimethylurea
- Structure : A highly substituted urea with phosphoryl and halogenated aryl groups.
- Halogen substituents (Cl, I) improve binding affinity in receptor-ligand interactions, a feature absent in the simpler methylurea analog .
- Applications: Likely used in asymmetric catalysis or as a ligand in organometallic chemistry, diverging from simpler urea derivatives .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
- Steric Effects : The 3,5-dimethylphenyl group in all analogs enhances steric hindrance, which can either block enzyme active sites (e.g., SHA in urease) or stabilize intermediates in synthesis .
- Electronic Modulation : Chlorine or hydroxamic acid substituents improve binding via electronegativity or metal coordination, whereas methyl groups prioritize lipophilicity .
- Synthetic Utility : Piperazine and phosphoryl-containing derivatives demonstrate broader applicability in drug development compared to simpler ureas .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(3,5-Dimethylphenyl)-1-methylurea, and how can purity be validated?
- Methodology : The compound is typically synthesized via urea-forming reactions between 3,5-dimethylphenyl isocyanate and methylamine derivatives under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dichloromethane are used with catalytic bases (e.g., triethylamine). Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (e.g., absence of residual amine or isocyanate peaks in H NMR at δ 4.5–5.5 ppm) .
Q. How do researchers design experiments to assess the herbicidal activity of urea derivatives like 1-(3,5-Dimethylphenyl)-1-methylurea?
- Experimental Design : Use a randomized block design with dose-response studies on model plants (e.g., Arabidopsis thaliana). Variables include concentration gradients (0.1–10 mM), application methods (foliar vs. soil), and control groups (untreated and commercial herbicide controls). Measure inhibition rates of root/shoot growth over 7–14 days .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across concentrations. Report EC values using nonlinear regression models (e.g., log-logistic curves) .
Advanced Research Questions
Q. How can reaction mechanisms for urea derivative formation be elucidated, and what contradictions exist in kinetic data?
- Mechanistic Studies : Use isotopic labeling (e.g., N-methylamine) to track nucleophilic attack pathways via N NMR. Monitor intermediates via in-situ FTIR (e.g., isocyanate peak at ~2270 cm) .
- Data Contradictions : Discrepancies in rate constants may arise from solvent polarity effects (e.g., THF vs. DMF) or competing side reactions (e.g., trimerization of isocyanates). Replicate experiments under controlled humidity and temperature (±1°C) to isolate variables .
Q. What factorial design strategies optimize the synthesis yield of 1-(3,5-Dimethylphenyl)-1-methylurea?
- Optimization Framework : Apply a 3-factor, 2-level full factorial design. Factors: (1) molar ratio (amine:isocyanate, 1:1 to 1:1.2), (2) temperature (25–50°C), (3) catalyst concentration (0–5 mol%). Response variables: yield (%) and purity (HPLC area%) .
- Statistical Analysis : Use Minitab or Design-Expert software to generate interaction plots and Pareto charts. Identify critical factors (e.g., temperature has the highest F-value) and validate via confirmation runs .
Q. How do computational methods predict the binding affinity of 1-(3,5-Dimethylphenyl)-1-methylurea to target enzymes?
- In Silico Workflow : Perform molecular docking (AutoDock Vina) against plant acetolactate synthase (ALS, PDB: 1NVB). Parameterize force fields (AMBER) for urea-enzyme interactions. Validate with MD simulations (100 ns) to assess binding stability .
- Validation : Compare docking scores with experimental IC values. Discrepancies >10% suggest limitations in solvation models or protonation states of active-site residues .
Q. What statistical approaches resolve contradictions in bioactivity data across independent studies?
- Meta-Analysis : Aggregate data from ≥5 studies using random-effects models (Comprehensive Meta-Analysis software). Adjust for heterogeneity via subgroup analysis (e.g., plant species, application methods) .
- Sensitivity Testing : Exclude outliers (Grubbs’ test, α=0.05) and recalculate effect sizes. Report confidence intervals (95% CI) to quantify uncertainty .
Tables for Key Data
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